molecular formula C11H10F3NO4 B8643887 2-Methoxy-5-nitro-1-(prop-2-en-1-yl)-3-(trifluoromethoxy)benzene CAS No. 647855-73-0

2-Methoxy-5-nitro-1-(prop-2-en-1-yl)-3-(trifluoromethoxy)benzene

Cat. No. B8643887
M. Wt: 277.20 g/mol
InChI Key: HBYDKGKSQSXIJI-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 1-allyl-2-methoxy-5-nitro-3-trifluoromethoxybenzene (1.9 g, 6.86 mmol, 1 eq.) in MeOH (26 mL) at room temperature was added aqueous HCl solution (3.4 mL, 3.0 M) followed by 10% Pd/C (256 mg). The reaction mixture was stirred under H2 atmosphere for 17 h, filtered through a pad of celite and concentrated in vacuo to give 4-methoxy-3-propyl-5-trifluoromethoxyphenylamine hydrochloride (1.6 g). The product was used without further purification.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
256 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([O:13][C:14]([F:17])([F:16])[F:15])[C:5]=1[O:18][CH3:19])[CH:2]=[CH2:3].[ClH:20]>CO.[Pd]>[ClH:20].[CH3:19][O:18][C:5]1[C:6]([O:13][C:14]([F:15])([F:17])[F:16])=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=1[CH2:1][CH2:2][CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC(=C1)[N+](=O)[O-])OC(F)(F)F)OC
Name
Quantity
3.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
26 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
256 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 atmosphere for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.COC1=C(C=C(C=C1OC(F)(F)F)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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